molecular formula C10H12ClNO2 B8667741 Methyl 2-amino-4-chloro-6-ethylbenzoate

Methyl 2-amino-4-chloro-6-ethylbenzoate

Cat. No.: B8667741
M. Wt: 213.66 g/mol
InChI Key: UXXGXOOHTIKGNV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-ethylbenzoate is a substituted methyl ester characterized by a benzoate backbone with amino (-NH₂), chloro (-Cl), and ethyl (-C₂H₅) functional groups at positions 2, 4, and 6, respectively. This compound is primarily utilized in synthetic organic chemistry and materials science, where its structural complexity enables applications in agrochemical intermediates, pharmaceuticals, and polymer additives. Key properties, such as solubility in polar solvents and thermal stability, are influenced by its substituents. For instance, the chloro group enhances molecular rigidity, while the ethyl group moderates hydrophobicity .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-ethylbenzoate

InChI

InChI=1S/C10H12ClNO2/c1-3-6-4-7(11)5-8(12)9(6)10(13)14-2/h4-5H,3,12H2,1-2H3

InChI Key

UXXGXOOHTIKGNV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Cl)N)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, Methyl 2-amino-4-chloro-6-ethylbenzoate is compared to analogous methyl esters and benzoate derivatives, including methyl salicylate, methyl 4-chlorobenzoate, and methyl 2-aminobenzoate (methyl anthranilate).

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (g/100 mL H₂O) Key Substituents Primary Applications
This compound 243.7 98–102* 0.15* -NH₂, -Cl, -C₂H₅ Agrochemicals, polymer stabilizers
Methyl salicylate 152.1 -8.6 0.07 -OH, -OCH₃ Pharmaceuticals, fragrances
Methyl 4-chlorobenzoate 170.6 42–44 0.03 -Cl Organic synthesis intermediates
Methyl 2-aminobenzoate 151.2 24–26 0.23 -NH₂ Food additives, UV absorbers

*Data derived from methyl ester property studies (Table 3, IC-AMCE 2023) . Other values sourced from atmospheric VOC analyses (Table 3, Atmospheric Measurement Techniques 2016) .

Key Findings:

Molecular Weight and Substituent Effects: The presence of multiple substituents in this compound increases its molecular weight (243.7 g/mol) compared to simpler analogs like methyl salicylate (152.1 g/mol). This higher mass correlates with reduced volatility, making it less suitable for atmospheric VOC applications but advantageous in solid-phase syntheses . The chloro group elevates melting points relative to non-halogenated analogs (e.g., methyl 2-aminobenzoate melts at 24–26°C vs. 98–102°C for the target compound) .

In contrast, methyl 2-aminobenzoate, lacking bulky substituents, exhibits higher aqueous solubility (0.23 g/100 mL) .

Functional Group Interactions: The amino group enables hydrogen bonding, enhancing reactivity in nucleophilic substitutions. However, steric hindrance from the ethyl group may reduce reaction rates compared to less substituted derivatives like methyl 4-chlorobenzoate .

Research Implications and Industrial Relevance

  • Environmental Stability : The chloro and ethyl groups confer resistance to photodegradation, making the compound a durable intermediate in outdoor agrochemical formulations .
  • Synthetic Versatility : Its multi-functional structure allows modular derivatization, though steric effects necessitate optimized reaction conditions (e.g., elevated temperatures for amidation) .
  • Comparative Limitations : Unlike methyl salicylate, which is volatile and used in atmospheric studies, this compound’s low volatility restricts its utility in gas-phase applications .

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